molecular formula C9H8Cl2O B8671380 1-(2,4-Dichlorophenyl)prop-2-en-1-ol

1-(2,4-Dichlorophenyl)prop-2-en-1-ol

Cat. No.: B8671380
M. Wt: 203.06 g/mol
InChI Key: UUMBXPJZRHKLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)prop-2-en-1-ol is a chemical compound of interest in several research fields, primarily due to its structural relationship to the chalcone family. Chalcones are characterized by an α,β-unsaturated carbonyl system, which is a key scaffold associated with diverse biological activities (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9712905/). In this analog, the carbonyl is reduced to an alcohol, offering a distinct profile for investigative work. Researchers are exploring its potential as a building block for the synthesis of more complex molecules, including various heterocyclic compounds, which are valuable in medicinal and material chemistry (https://link.springer.com/article/10.1007/s42452-025-07478-0). Given the documented biological activities of structurally similar compounds, this substance is a candidate for studies in antibacterial research, particularly against multidrug-resistant strains like Staphylococcus aureus (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9712905/). Furthermore, chalcone-based compounds are investigated for their applications in material science, including their use in non-linear optics and as components in polymers, where their photo-reactive properties can be utilized (https://link.springer.com/article/10.1007/s42452-025-07478-0). This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9,12H,1H2

InChI Key

UUMBXPJZRHKLJX-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies for 1 2,4 Dichlorophenyl Prop 2 En 1 Ol and Its Chiral Enantiomers

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(2,4-dichlorophenyl)prop-2-en-1-ol reveals several logical bond disconnections to identify plausible starting materials. The primary disconnection strategies focus on the carbon-carbon bonds forming the core structure and the carbon-oxygen bond of the alcohol.

Identification of Key Precursors and Building Blocks

Two main retrosynthetic pathways are considered for the synthesis of the target molecule. The first involves a disconnection at the C1-C2 bond, leading to 2,4-dichlorobenzaldehyde (B42875) and a vinyl nucleophile, such as vinylmagnesium bromide. This approach is a direct and classical method for forming the carbon skeleton.

A second key disconnection targets the carbon-oxygen double bond of the corresponding α,β-unsaturated ketone, 1-(2,4-dichlorophenyl)prop-2-en-1-one (B8743323). This precursor can then be selectively reduced to the desired allylic alcohol. This ketone, a chalcone (B49325) derivative, can be synthesized through an aldol (B89426) condensation reaction between 2,4-dichloroacetophenone and formaldehyde (B43269).

Further disconnection of the allyl group can lead to a propargylic alcohol precursor, which can then be transformed into the target allylic alcohol through carbometallation reactions.

Classical and Contemporary Approaches to Allylic Alcohol Formation

Several synthetic methods can be employed to construct this compound, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Grignard Reagent-Mediated Additions to Aldehydes

A straightforward and widely used method for the synthesis of this compound is the addition of a vinyl Grignard reagent to 2,4-dichlorobenzaldehyde. orgsyn.org The reaction involves the nucleophilic attack of the vinylmagnesium bromide on the electrophilic carbonyl carbon of the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the allylic alcohol.

Reaction Scheme:

This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Metal-Catalyzed Reductions of Corresponding α,β-Unsaturated Carbonyl Compounds

The selective reduction of the α,β-unsaturated ketone, 1-(2,4-dichlorophenyl)prop-2-en-1-one, is a powerful strategy for the synthesis of the target allylic alcohol. To avoid the undesired reduction of the carbon-carbon double bond, specific chemoselective reducing agents are employed.

The Luche reduction , which utilizes sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in methanol (B129727), is highly effective for the 1,2-reduction of enones to allylic alcohols. wikipedia.orgorganic-chemistry.orgthermofisher.comtcichemicals.com The cerium salt is believed to enhance the electrophilicity of the carbonyl group and to coordinate with the solvent, thereby increasing the hardness of the borohydride reagent and favoring attack at the carbonyl carbon over the β-carbon. organic-chemistry.org

Another classic method is the Meerwein-Ponndorf-Verley (MPV) reduction . numberanalytics.comacs.orgminia.edu.egwikipedia.org This reaction employs a catalytic amount of a metal alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol. The reaction is reversible and driven to completion by the distillation of the acetone (B3395972) byproduct. The MPV reduction is known for its high chemoselectivity for aldehydes and ketones. wikipedia.org

For the synthesis of chiral enantiomers of this compound, asymmetric reduction methods are employed. Asymmetric transfer hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can afford the enantiomerically enriched allylic alcohol. researchgate.net Furthermore, enzymatic reductions using ketoreductases have shown great promise in producing chiral alcohols with high enantiomeric excess. researchgate.net These biocatalytic methods are often performed under mild conditions and are environmentally friendly.

Comparison of Metal-Catalyzed Reduction Methods
MethodReagentsKey Features
Luche ReductionNaBH₄, CeCl₃, MeOHHigh 1,2-selectivity for enones, mild conditions. wikipedia.orgorganic-chemistry.org
Meerwein-Ponndorf-Verley ReductionAl(O-i-Pr)₃, i-PrOHHigh chemoselectivity, reversible, uses inexpensive reagents. numberanalytics.comwikipedia.org
Asymmetric Transfer HydrogenationChiral Ru or Rh catalyst, H-donorProduces chiral alcohols with high enantioselectivity. researchgate.net
Enzymatic ReductionKetoreductase, cofactorHigh enantioselectivity, mild and green conditions. researchgate.net

Olefination Reactions (e.g., Julia-Kocienski Olefination) for Direct Construction

Olefination reactions provide a direct route to allylic alcohols by forming the carbon-carbon double bond. The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that allows for the stereoselective synthesis of alkenes from aldehydes and sulfones. wikipedia.orgorganic-chemistry.orgorganicreactions.orgalfa-chemistry.com

In the context of synthesizing this compound, 2,4-dichlorobenzaldehyde would be reacted with a suitable sulfone, such as an allyl sulfone derivative, in the presence of a strong base. This reaction typically proceeds with high E-selectivity. wikipedia.org The choice of the heterocyclic sulfone moiety is crucial for the success and stereochemical outcome of the reaction. organic-chemistry.org

Carbometallation Reactions (e.g., Cu-mediated) of Propargylic Alcohols

Carbometallation reactions involve the addition of an organometallic reagent across a carbon-carbon multiple bond. organic-chemistry.org For the synthesis of this compound, a copper-mediated carbometallation of a propargylic alcohol precursor could be employed. This would involve the reaction of a suitable propargyl alcohol with an organocopper reagent. This methodology allows for the stereodefined synthesis of polysubstituted allylic alcohols.

Chemo- and Regioselective Synthesis Strategies for this compound

The primary route to this compound involves a two-step process: the synthesis of the precursor chalcone, (2E)-1-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-one, and its subsequent selective reduction.

The synthesis of the chalcone precursor is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of 2,4-dichloroacetophenone with benzaldehyde. Various bases and solvent systems can be employed to optimize the yield and purity of the resulting enone. For instance, the condensation can be carried out using sodium hydroxide (B78521) in methanol or ethanol (B145695). nih.govnih.govnih.gov The reaction is generally robust and provides the trans-isomer as the major product.

The critical step in the synthesis of this compound is the chemoselective 1,2-reduction of the carbonyl group of the precursor enone, without affecting the carbon-carbon double bond. A variety of reducing agents can be utilized for this transformation. Metal hydride reagents, such as sodium borohydride (NaBH₄), are commonly used for this purpose. The selectivity of the reduction can be influenced by the reaction conditions, including temperature and solvent. For example, the reduction of 2,2′,4′-trichloroacetophenone with sodium borohydride has been studied to produce 1-(2,4-dichlorophenyl)-2-chloroethanol, with the reaction specificity being improved by the addition of calcium chloride or lanthanum chloride. researchgate.net While this is a related saturated ketone, the principles of modulating reactivity and selectivity are applicable.

The regioselectivity of the reduction is paramount. While 1,2-reduction yields the desired allylic alcohol, 1,4-conjugate reduction would lead to the corresponding saturated ketone. The choice of reducing agent and reaction conditions is therefore crucial to favor the formation of this compound.

Asymmetric Synthesis of Chiral Enantiomers of this compound

The synthesis of enantiomerically pure forms of this compound requires stereocontrolled reduction of the prochiral ketone precursor. This can be achieved through several asymmetric synthesis strategies.

Asymmetric reduction of prochiral ketones can be effectively achieved using chiral catalysts. Transition metal complexes with chiral ligands are widely used for this purpose. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a powerful method for the enantioselective reduction of ketones. whiterose.ac.uk A patented industrial process for a related chiral chlorohydrin, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, utilizes a chiral diphenylprolinol catalyst in conjunction with a borane complex to achieve high enantioselectivity. google.com This methodology could potentially be adapted for the asymmetric reduction of 1-(2,4-dichlorophenyl)prop-2-en-1-one.

Organocatalysis also offers a metal-free alternative for asymmetric reductions. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed in the asymmetric synthesis of chiral chalcone derivatives, demonstrating their potential in controlling stereochemistry in reactions involving chalcone-type structures. nih.gov

Biocatalysis, utilizing isolated enzymes or whole-cell systems, provides a highly selective and environmentally benign approach to the synthesis of chiral alcohols. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of a wide range of ketones with high enantioselectivity. nih.govresearchgate.net The enantioselective reduction of α,β-unsaturated ketones by perakine (B201161) reductase (PR) from Rauvolfia has been shown to produce α-chiral allylic alcohols in excellent enantioselectivity and satisfactory yields. nih.gov

The application of biocatalytic reductions to cyclic α,β-unsaturated ketones has also been demonstrated, highlighting the broad applicability of this approach. researchgate.net These enzymatic systems offer the advantage of operating under mild reaction conditions and often provide access to either enantiomer of the target alcohol by selecting an appropriate enzyme.

The use of chiral auxiliaries is a classical strategy in asymmetric synthesis. wikipedia.orgnumberanalytics.com In this approach, the substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a plausible strategy would involve the attachment of a chiral auxiliary to the precursor enone or a related intermediate.

For example, the conjugate reduction of an α,β-unsaturated carboximide bearing a chiral auxiliary has been used to control the stereochemistry at the β-position. nih.gov While this example focuses on conjugate reduction, the principle of using a chiral auxiliary to influence the facial selectivity of a nucleophilic attack (in this case, by a hydride) on the carbonyl group of the enone could be applied to achieve an asymmetric 1,2-reduction. After the stereoselective reduction, the chiral auxiliary would be cleaved to yield the enantiomerically enriched allylic alcohol.

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of the chalcone precursor to this compound has been reported under solvent-free conditions, which can simplify the work-up procedure and reduce waste. Mechanochemical techniques, such as grinding or ball milling, are often employed in solvent-free reactions and have been used in the synthesis of chalcones. unisi.it

The use of water as a reaction solvent is another important green chemistry approach. The synthesis of homoallylic alcohols in aqueous media has been demonstrated, showcasing the potential for conducting such reactions in an environmentally friendly solvent. acs.org Metal-mediated allylation reactions in aqueous media have also been developed for the synthesis of α-homoallylic alcohols. nih.gov While these methods are not direct syntheses of the target molecule, they establish the feasibility of using water as a solvent for related transformations. Furthermore, the development of bio-based routes for the synthesis of allyl alcohols from renewable resources like glycerol (B35011) is an active area of research, which could provide greener starting materials for such syntheses in the future. chemicalprocessing.com

Data Tables

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

Reactant 1Reactant 2Base/SolventProductReference
2,4-Dichloroacetophenonep-TolualdehydeNaOH/Methanol1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one nih.gov
2,4-Dichloroacetophenone2-ChlorobenzaldehydeNaOH/Methanol(E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one nih.gov
2-Acetylthiophene2,4-DichlorobenzaldehydeNaOH/Methanol(E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one nih.gov
2,4-Dichloroacetophenone4-HydroxybenzaldehydeNaOH/Ethanol1-(2,4-Dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one researchgate.net

Table 2: Asymmetric Synthesis Methodologies for Chiral Alcohols

MethodCatalyst/AuxiliarySubstrate TypeProduct TypeKey FeaturesReference(s)
Catalytic Enantioselective ReductionChiral Diphenylprolinol/Borane ComplexChloro-ketoneChiral Chloro-alcoholHigh enantioselectivity, suitable for industrial scale. google.com
Biocatalytic ReductionPerakine Reductaseα,β-Unsaturated Ketonesα-Chiral Allylic AlcoholsExcellent enantioselectivity, mild reaction conditions. nih.gov
Chiral Auxiliary-Mediated ReductionChiral Oxazolidinoneα,β-Unsaturated CarboximideChiral Saturated Carboxylic AcidControl of stereochemistry via a temporary chiral group. nih.gov

Catalytic Systems for Reduced Waste Generation

The synthesis of chiral molecules, such as the enantiomers of this compound, presents a significant challenge in modern organic chemistry, particularly concerning the principles of green chemistry and waste reduction. Traditional stoichiometric methods often generate substantial amounts of waste, prompting the development of more sustainable catalytic systems. These advanced methodologies aim to minimize byproducts, reduce energy consumption, and utilize safer reagents and solvents, thereby aligning with the goals of environmentally conscious chemical manufacturing. The catalytic asymmetric allylation of the precursor, 2,4-dichlorobenzaldehyde, stands as a primary strategy for the stereoselective synthesis of this compound.

Several catalytic approaches have been developed for the asymmetric allylation of aromatic aldehydes, which are applicable to the synthesis of the target compound. These methods often employ chiral catalysts to induce enantioselectivity, leading to the desired chiral allylic alcohol with high purity. The focus on catalytic amounts of reagents, rather than stoichiometric ones, is a cornerstone of waste reduction in these processes.

One promising avenue involves the use of organocatalysis. Chiral organocatalysts, such as modified amino acids or cinchona alkaloids, can effectively promote the enantioselective addition of an allyl group to an aldehyde. These metal-free systems are often less toxic and less sensitive to air and moisture compared to many organometallic reagents, simplifying reaction procedures and reducing hazardous waste. For instance, proline-derived catalysts have been shown to be effective in various asymmetric transformations.

Another significant area of development is the use of transition metal catalysis. Catalytic systems based on metals like iridium, rhodium, and palladium have been engineered to facilitate the asymmetric allylation of aldehydes. These catalysts are often used in very low concentrations and can be recycled, which significantly reduces waste. Dual catalytic systems, combining a transition metal catalyst with an organocatalyst, have also emerged as a powerful strategy. For example, an iridium catalyst can be used to activate an allylic alcohol as the allylating agent, which then reacts with an aldehyde activated by a chiral amine catalyst. This approach is particularly noteworthy for its use of readily available and stable allylic alcohols as reagents, avoiding the pre-formation of more reactive and potentially wasteful organometallic allylating agents.

Furthermore, the principles of green chemistry are being integrated through the use of more environmentally benign reaction media and energy sources. Methodologies that utilize water as a solvent or employ mechanochemistry (ball milling) instead of traditional solvents represent significant advances in reducing the environmental impact of chemical synthesis. mdpi.com For example, the allylation of aldehydes has been successfully performed using potassium allyltrifluoroborate in water, a process that can be enhanced by lanthanide catalysts. mdpi.com Such approaches drastically reduce the reliance on volatile organic compounds (VOCs), which are a major source of industrial pollution.

While specific research detailing the application of these cutting-edge catalytic systems for the synthesis of this compound is not extensively documented in publicly available literature, the general methodologies for the asymmetric allylation of aromatic aldehydes provide a strong foundation for its efficient and sustainable production. The data presented in the following table illustrates the effectiveness of a representative organocatalytic system for the asymmetric allylation of a substituted aromatic aldehyde, showcasing the high yields and enantioselectivities that can be achieved with such methods. The adaptation of these systems to 2,4-dichlorobenzaldehyde would be a logical next step in developing a green synthesis for its corresponding chiral allylic alcohol.

Illustrative Data for the Asymmetric Allylation of an Aromatic Aldehyde

This table presents representative data for the organocatalytic asymmetric allylation of 4-methoxybenzaldehyde, as specific data for 2,4-dichlorobenzaldehyde was not available in the searched literature. This serves as an example of the typical results obtained with modern catalytic systems.

Catalyst (mol%)Aldehyde SubstrateAllylating AgentSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-1 (100)4-MethoxybenzaldehydeAllyltrichlorosilaneCH2Cl2248538
(S)-2 (100)4-MethoxybenzaldehydeAllyltrichlorosilaneCH2Cl22480<3

Data adapted from a study on the enantioselective allylation of aromatic aldehydes using different L-amino acid-based organocatalysts.

Chemical Reactivity and Mechanistic Transformations of 1 2,4 Dichlorophenyl Prop 2 En 1 Ol

Electrophilic and Nucleophilic Additions to the Olefinic Moiety

The double bond in 1-(2,4-dichlorophenyl)prop-2-en-1-ol is susceptible to additions, with the regioselectivity and stereoselectivity of these reactions being significantly influenced by the electronic nature of the 2,4-dichlorophenyl group and the presence of the adjacent hydroxyl group.

Hydrohalogenation and Hydration Mechanisms

The addition of hydrogen halides (HX) to this compound proceeds via an electrophilic addition mechanism. The initial step involves the protonation of the double bond to form a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule.

Due to the electron-withdrawing nature of the 2,4-dichlorophenyl group, the formation of a carbocation at the benzylic position is destabilized. Consequently, protonation is expected to occur at the terminal carbon, leading to a more stable secondary carbocation adjacent to the hydroxyl-bearing carbon. Subsequent attack by the halide nucleophile yields the corresponding halohydrin.

Table 1: Regioselectivity in the Hydrohalogenation of this compound

ReactantReagentMajor ProductMechanism
This compoundHBr2-Bromo-1-(2,4-dichlorophenyl)propane-1,3-diolElectrophilic Addition (Markovnikov)
This compoundHCl2-Chloro-1-(2,4-dichlorophenyl)propane-1,3-diolElectrophilic Addition (Markovnikov)

Acid-catalyzed hydration follows a similar mechanistic pathway, with water acting as the nucleophile. The initial protonation of the alkene leads to a carbocation intermediate, which is then trapped by water. Deprotonation of the resulting oxonium ion affords a diol. The regioselectivity again favors the formation of the more stable carbocation.

Cycloaddition Reactions (e.g., Cyclopropanation via Borrowing Hydrogen)

Cyclopropanation of allylic alcohols can be achieved through various methods, including the "borrowing hydrogen" strategy. This method involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then participates in a reaction, followed by the reduction of the intermediate back to the alcohol.

In the context of this compound, a transition metal catalyst, often manganese-based, facilitates the dehydrogenation to form 1-(2,4-dichlorophenyl)prop-2-en-1-one (B8743323). wikipedia.orgyoutube.com This enone can then undergo a Michael addition with a suitable nucleophile, such as a stabilized carbanion, followed by an intramolecular cyclization to form a cyclopropane (B1198618) ring. The catalyst then facilitates the hydrogenation of the intermediate, regenerating the hydroxyl group and the catalyst. youtube.com This process allows for the construction of the cyclopropane ring while retaining the alcohol functionality in the final product. wikipedia.org

Oxidative Transformations and Rearrangements

The allylic alcohol functionality in this compound is a key site for oxidative transformations, leading to a variety of functionalized products. The stereochemical outcome of these reactions is often directed by the hydroxyl group.

Stereoselective Epoxidation Reactions

The epoxidation of allylic alcohols is a well-established transformation, and the Sharpless asymmetric epoxidation is a powerful method for achieving high enantioselectivity. rsc.org This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide. rsc.org

The hydroxyl group of the allylic alcohol coordinates to the titanium catalyst, directing the delivery of the oxygen atom to one face of the double bond. The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) determines the enantiomer of the resulting epoxy alcohol that is formed. The electron-withdrawing nature of the 2,4-dichlorophenyl group can decrease the nucleophilicity of the double bond, potentially slowing the reaction rate compared to electron-rich allylic alcohols. wikipedia.org

Table 2: Sharpless Asymmetric Epoxidation of this compound

SubstrateCatalyst SystemProductExpected Outcome
This compoundTi(O-iPr)4, (+)-DET, t-BuOOH(2R,3S)-3-(2,4-Dichlorophenyl)-3,4-epoxypropan-1-olHigh enantioselectivity
This compoundTi(O-iPr)4, (-)-DET, t-BuOOH(2S,3R)-3-(2,4-Dichlorophenyl)-3,4-epoxypropan-1-olHigh enantioselectivity

Allylic Oxidation Pathways

Allylic oxidation of this compound can lead to the formation of the corresponding α,β-unsaturated aldehyde or ketone, 1-(2,4-dichlorophenyl)prop-2-en-1-one. This transformation can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO2) or chromium-based reagents.

The mechanism of oxidation with MnO2 is believed to involve the formation of a cyclic intermediate, followed by the elimination of water and reduced manganese species. The reaction is typically selective for the oxidation of allylic alcohols over saturated alcohols. The presence of the electron-withdrawing dichlorophenyl group may influence the reaction rate but generally does not prevent the oxidation from occurring.

Isomerization Reactions (e.g., Allylic Rearrangements, Redox Isomerization)

Allylic alcohols can undergo isomerization reactions to form their corresponding carbonyl compounds. This transformation, known as redox isomerization, is an atom-economical process that can be catalyzed by various transition metals, including ruthenium, rhodium, and iridium. acs.orgresearchgate.netnih.gov The reaction proceeds through a formal intramolecular transfer of hydrogen from the hydroxyl group to the double bond.

The mechanism often involves the formation of a metal-alkoxide intermediate, followed by β-hydride elimination to generate a metal-hydride and the corresponding enone. Subsequent re-addition of the metal-hydride to the enone and reductive elimination regenerates the catalyst and yields the saturated ketone. For this compound, this would result in the formation of 1-(2,4-dichlorophenyl)propan-1-one.

Allylic rearrangements, also known as allylic shifts, can also occur, particularly under acidic conditions. In such cases, protonation of the hydroxyl group followed by the loss of water can generate an allylic carbocation. This delocalized cation can then be attacked by a nucleophile at either of the two electrophilic centers, potentially leading to a mixture of products. The strong electron-withdrawing effect of the 2,4-dichlorophenyl group would significantly influence the stability and reactivity of the allylic carbocation intermediate.

Table 3: Isomerization Reactions of this compound

Reaction TypeCatalyst/ConditionsProduct
Redox Isomerization[Ru], [Rh], or [Ir] complex1-(2,4-Dichlorophenyl)propan-1-one
Allylic RearrangementAcidic conditionsMixture of regioisomeric products

Reductive Pathways and Hydrogenation Stereochemistry

The reduction of this compound can proceed via two main pathways: reduction of the alkene (hydrogenation) or reduction of the alcohol moiety (hydrogenolysis). The parent ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can be asymmetrically reduced to its corresponding (R)-alcohol with high enantiomeric excess using ketoreductase enzymes, a process valuable for producing chiral intermediates for antifungal agents. researchgate.net

Hydrogenation of the carbon-carbon double bond in allylic alcohols like this compound typically occurs in the presence of a metal catalyst such as palladium, platinum, or rhodium under a hydrogen atmosphere. The stereochemistry of this reaction is influenced by the directing effect of the hydroxyl group. The catalyst often coordinates to the hydroxyl group, leading to the delivery of hydrogen from the same face of the molecule, resulting in syn-stereochemistry. The choice of catalyst and reaction conditions can significantly impact the chemo- and stereoselectivity, either preserving or removing the hydroxyl group.

Table 1: Potential Reductive Transformations

Transformation Reagent/Catalyst Potential Product Key Features
Asymmetric Reduction of Parent Ketone Ketoreductase (Scheffersomyces stipitis) (R)-1-(2,4-Dichlorophenyl)ethan-1,2-diol High enantioselectivity (>99% ee) researchgate.net
Alkene Hydrogenation H₂, Pd/C 1-(2,4-Dichlorophenyl)propan-1-ol Saturation of the C=C double bond

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

The allylic alcohol motif in this compound is a versatile functional group for various metal-catalyzed cross-coupling and functionalization reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed amination, a cornerstone of C-N bond formation, can be applied to allylic substrates. In the context of this compound, the hydroxyl group can be activated (e.g., by conversion to a carbonate or phosphate) to facilitate oxidative addition to a Pd(0) catalyst, forming a π-allyl palladium intermediate. Subsequent nucleophilic attack by an amine yields the corresponding allylic amine. The development of continuous-flow systems using acoustic irradiation has helped overcome challenges like clogging, allowing for rapid and efficient amination reactions with reaction times as short as 20 seconds. colab.ws The regioselectivity of the amination is a critical aspect, influenced by the ligands on the palladium catalyst and the electronic properties of the substrate.

The arylation of allylic alcohols presents significant challenges due to potential issues with chemo-, regio-, and stereoselectivity. rsc.org The Heck-Matsuda reaction, utilizing aryldiazonium salts, offers a mild protocol for the selective β-arylation of allylic alcohols. rsc.org For a substrate like this compound, this reaction would introduce an aryl group at the terminal carbon of the double bond. The steric and electronic characteristics of the alkene play a crucial role in directing the regioselectivity of the arylation. rsc.org Alternative methods, such as rhodium-catalyzed allylic arylation with arylboronic acids, can also achieve high yields and selectivity under mild, base-free conditions. researchgate.net

Reductive cross-coupling reactions provide a powerful method for forming C-C bonds by joining two different electrophiles under the influence of a stoichiometric reductant and a transition metal catalyst. For this compound, its derivative (e.g., an allylic halide or acetate) could be coupled with another electrophile, such as an aryl halide or alkyl halide. This approach avoids the need for pre-formed organometallic reagents and offers a novel pathway to complex molecular architectures.

The trifluoromethyl (CF₃) group is highly valued in medicinal chemistry for its ability to enhance the metabolic stability, bioavailability, and potency of drug candidates. researchwithnj.comprinceton.edu Deoxytrifluoromethylation allows for the direct replacement of a hydroxyl group with a CF₃ group. researchgate.netnih.gov Recent advances have enabled a copper metallaphotoredox-mediated direct deoxytrifluoromethylation of alcohols. princeton.edunih.gov In this process, the alcohol is activated in situ by a benzoxazolium salt, facilitating the formation of a C(sp³)–CF₃ bond. nih.govosti.gov This strategy could be applied to this compound to synthesize the corresponding trifluoromethylated alkene, a compound that would be difficult to access through other methods. researchgate.net

Table 2: Metal-Catalyzed Functionalization Reactions

Reaction Type Catalyst System Key Features Potential Product Structure
Palladium-Catalyzed Amination Pd(0) complex, Ligands Forms C-N bonds; requires activation of OH group. colab.ws Aryl-NH-CH(Ar)-CH=CH₂
β-Arylation (Heck-Matsuda) Pd catalyst, Aryldiazonium salt Mild conditions; regio- and stereoselective. rsc.org Ar'-CH₂-CH=C(OH)-Ar

Derivatization Strategies for Expanding Synthetic Utility (e.g., Esterification, Etherification)

The hydroxyl group of this compound is a prime site for derivatization, which can protect the alcohol, modify its reactivity, or introduce new functionalities.

Esterification: The conversion of the alcohol to an ester is a common derivatization. This can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides. Iridium-catalyzed asymmetric allylic esterification provides a modern approach to perform this transformation with high regio- and enantioselectivity on racemic secondary allylic alcohols. bohrium.com

Etherification: The formation of an ether protects the hydroxyl group and alters its steric and electronic properties. A notable method involves the regio- and stereospecific Sₙ2' substitution of a related allylic chloride with a zirconium oxo complex to form a protected silyl (B83357) ether (TBS-ether). nih.gov Ruthenium-catalyzed hydrogen auto-transfer reactions can also be employed for the conversion of primary alcohols into allylic alcohols, showcasing the versatility of metal catalysis in these transformations. nih.gov

These derivatization strategies significantly broaden the synthetic applications of this compound, allowing it to be used as a versatile building block in the synthesis of more complex molecules.

Advanced Spectroscopic and Structural Elucidation of 1 2,4 Dichlorophenyl Prop 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 1-(2,4-Dichlorophenyl)prop-2-en-1-ol in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional techniques are employed to establish its constitution and relative stereochemistry.

Given the structure, a ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton, the methine proton adjacent to the hydroxyl group, the three vinylic protons, and the three aromatic protons. The dichlorinated phenyl ring would exhibit a complex splitting pattern due to the electronic effects of the chlorine atoms. A hypothetical table of predicted chemical shifts and coupling constants is presented below, based on standard values for similar structural motifs.

Interactive Table: Predicted ¹H and ¹³C NMR Data Note: This data is predictive and serves for illustrative purposes.

Atom Name Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-α Methine ~5.3 74.0
H-β Vinylic ~6.0 (ddd) 139.0
H-γ (cis) Vinylic ~5.2 (d) 116.0
H-γ (trans) Vinylic ~5.4 (d) 116.0
H-3' Aromatic ~7.5 (d) 130.0
H-5' Aromatic ~7.3 (dd) 128.0
H-6' Aromatic ~7.4 (d) 129.5
OH Hydroxyl Variable -
C-α Methine - 74.0
C-β Vinylic - 139.0
C-γ Vinylic - 116.0
C-1' Aromatic - 138.0
C-2' Aromatic - 133.0
C-3' Aromatic - 130.0
C-4' Aromatic - 134.0
C-5' Aromatic - 128.0

Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted above and understanding the molecule's structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. Key correlations would be observed between the methine proton (H-α) and the adjacent vinylic proton (H-β), as well as among the three vinylic protons (H-β, H-γ cis, H-γ trans).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of C-α, C-β, and C-γ by correlating them with their respective attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insight into the molecule's preferred conformation. For example, spatial correlations between the methine proton (H-α) and specific protons on the dichlorophenyl ring would help define the rotational orientation of the ring relative to the chiral center.

Since this compound is chiral, its enantiomers are indistinguishable in a standard achiral NMR solvent. Chiral NMR shift reagents, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are used to determine enantiomeric excess (ee). chemistnotes.comrsc.org The reagent coordinates reversibly with the Lewis basic hydroxyl group of the alcohol, forming diastereomeric complexes. libretexts.org These diastereomeric complexes have different magnetic environments, causing the signals of the two enantiomers to separate in the ¹H NMR spectrum. chemistnotes.com By integrating the distinct signals (e.g., for the H-α proton), the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated.

X-ray Crystallography of this compound and its Derivatives for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not prominently available, analysis of closely related derivatives, such as substituted 1-(2,4-dichlorophenyl)prop-2-en-1-ones, provides valuable insight into the expected molecular geometry. nih.govnih.gov

For a crystalline sample of this compound, this technique would confirm the relative connectivity of all atoms and reveal the preferred conformation in the solid state. Key parameters of interest would include the torsion angle between the phenyl ring and the propenol side chain, as well as intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Interactive Table: Hypothetical Crystallographic Data Note: This data is hypothetical and for illustrative purposes, based on common parameters for similar organic compounds.

Parameter Value
Chemical Formula C₉H₈Cl₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.0
c (Å) ~12.0
β (°) ~98.0

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.govbohrium.com These techniques are complementary and provide a comprehensive vibrational profile.

For this compound, the key expected vibrational modes would confirm the presence of the hydroxyl, vinyl, and dichlorophenyl groups. The position and shape of the O-H stretching band in the FT-IR spectrum can also provide information about hydrogen bonding. researchgate.net

Interactive Table: Predicted Key Vibrational Frequencies Note: This data is predictive and based on characteristic group frequencies.

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Comments
O-H Stretch FT-IR ~3600-3200 Broad band, indicates hydrogen bonding
Aromatic C-H Stretch FT-IR, Raman ~3100-3000 Sharp peaks
Vinylic C-H Stretch FT-IR, Raman ~3080-3020 Sharp peaks
C=C Stretch (alkene) FT-IR, Raman ~1650 Medium to weak intensity
C=C Stretch (aromatic) FT-IR, Raman ~1600, 1475 Multiple sharp bands
C-O Stretch FT-IR ~1050 Strong intensity band

Circular Dichroism (CD) Spectroscopy for Chiral Enantiomers

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.gov The two enantiomers of this compound are expected to produce CD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. This technique is highly sensitive to the molecule's stereochemistry and can be used to assign the absolute configuration of the chiral center by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known configuration. mdpi.com The CD spectrum arises from electronic transitions within the molecule, primarily associated with the aromatic chromophore and the vinyl group, which are perturbed by the chiral environment.

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. mdpi.com Techniques like electrospray ionization (ESI) are "soft" and typically yield the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion are then used to study its fragmentation pathways. mdpi.comnih.gov For this compound, characteristic fragmentation patterns would likely involve:

Loss of water: A neutral loss of 18 Da (H₂O) from the protonated molecule is a common fragmentation for alcohols.

Cleavage of the C-C bond: Scission of the bond between the chiral carbon and the phenyl ring.

Fragmentation of the dichlorophenyl ring: Loss of chlorine atoms or HCl.

Interactive Table: Predicted HRMS Fragmentation Data Note: This data is predictive. The molecular formula is C₉H₈Cl₂O.

Ion Predicted m/z Identity
[M+H]⁺ 205.9979 Protonated Molecular Ion
[M+H - H₂O]⁺ 187.9872 Loss of Water
[C₇H₅Cl₂]⁺ 158.9768 Dichlorobenzyl Cation

Theoretical and Computational Chemistry Studies on 1 2,4 Dichlorophenyl Prop 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, stability, and reactivity. These methods provide detailed information about the electronic distribution and energy levels within a molecule.

Density Functional Theory (DFT) Studies on Ground State Properties and Stability

Density Functional Theory (DFT) has become a primary tool for investigating the electronic ground state of molecules due to its balance of accuracy and computational cost. For compounds analogous to 1-(2,4-Dichlorophenyl)prop-2-en-1-ol, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and determine its stability. kbhgroup.innih.gov

In studies on related chalcones, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the calculated geometrical parameters (bond lengths and angles) show excellent agreement with experimental data obtained from X-ray diffraction. nih.gov For the dichlorophenyl group, the C-Cl bond lengths and the internal bond angles of the phenyl ring are accurately reproduced, confirming the reliability of the computational model. The stability of these molecules is often analyzed through their total energy and vibrational frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum on the potential energy surface. kbhgroup.innih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. nih.gov

For analogous chalcone (B49325) derivatives, the HOMO is typically localized over the more electron-rich phenyl ring and the C=C double bond, while the LUMO is distributed over the carbonyl group and the dichlorophenyl ring. nih.govnih.gov This distribution suggests that the C=C bond is susceptible to electrophilic attack, while the carbonyl carbon is a likely site for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Analogous Chalcone Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
(2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one-3.995-0.5093.486
(E)-1-(2,4-dichloro-5-fluorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one-6.98-2.894.09
(E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one-7.13-2.414.72

Note: Data extracted from studies on analogous compounds and may not represent the exact values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of related chalcones, the MEP maps consistently show the most negative potential (typically colored red or yellow) localized on the oxygen atom of the carbonyl group, highlighting its high electronegativity and propensity to act as a hydrogen bond acceptor. nih.gov For this compound, the negative potential would be concentrated around the oxygen atom of the hydroxyl group. The regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the hydroxyl proton, making it a potential site for nucleophilic interaction. The chlorine atoms on the phenyl ring also influence the electrostatic potential, creating regions of moderate negative potential.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

For structurally similar compounds, such as other dichlorophenyl derivatives, conformational analysis often focuses on the torsion angles between the phenyl ring and the propenol side chain. nih.gov These calculations help identify the most stable conformer (the one with the lowest energy) and the energy barriers for rotation around single bonds. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity. For this compound, key rotational barriers would exist around the C-C bond connecting the phenyl ring to the chiral carbon and the C-O bond of the hydroxyl group.

Reaction Mechanism Elucidation through Transition State Calculations and Potential Energy Surfaces

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface (PES) for a reaction can be constructed. This allows for the determination of activation energies and the elucidation of the most likely reaction pathway.

For allylic alcohols like this compound, a relevant reaction for mechanistic study would be its enantioselective dichlorination. nih.gov Theoretical studies on similar reactions involve locating the transition state structures for the addition of chlorine across the double bond. scielo.br These calculations can help rationalize the stereochemical outcome of the reaction by comparing the activation energies of the different pathways leading to various stereoisomers. Such studies would typically employ DFT methods to optimize the geometries of the transition states and verify them through frequency analysis (a single imaginary frequency corresponds to a true transition state).

Spectroscopic Property Prediction and Validation using Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

For numerous chalcone derivatives with dichlorophenyl moieties, vibrational frequencies (IR and Raman), NMR chemical shifts, and UV-Vis absorption spectra have been computationally predicted. kbhgroup.inresearchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational modes of a molecule. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. These calculations allow for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=C stretching, and C-Cl stretching. researchgate.netscirp.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net For related compounds, the predicted chemical shifts generally show good correlation with experimental values, aiding in the structural elucidation and assignment of NMR signals.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of a π → π* nature in conjugated systems like the one present in the target molecule.

Table 2: Predicted Spectroscopic Data for an Analogous Chalcone Compound

Spectroscopic PropertyPredicted Value (Computational)
Major IR Frequencies~1650 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (C-Cl stretch)
¹H NMR Chemical ShiftsPhenyl protons: ~7.2-7.8 ppm; Vinyl protons: ~7.0-7.5 ppm
¹³C NMR Chemical ShiftsCarbonyl C: ~190 ppm; Phenyl C-Cl: ~130-135 ppm; Vinyl C: ~120-145 ppm
UV-Vis λmax~300-340 nm (π → π* transition)

Note: These are representative values based on computational studies of analogous ketones and serve as an estimation for this compound. The presence of a hydroxyl group instead of a carbonyl group would significantly alter the exact values, particularly for the IR and NMR spectra.

Molecular Docking and Interaction Studies with Model Biomolecules (Mechanistic Aspects of Binding, if applicable)

A comprehensive search of scientific literature and chemical databases did not yield any specific molecular docking or interaction studies for the compound this compound. While research exists for structurally related molecules containing the 2,4-dichlorophenyl moiety, the explicit analysis of the binding mechanisms and interactions of this compound with specific biomolecular targets has not been reported in the available literature.

Therefore, detailed research findings, data tables on binding energies, and specific interacting residues concerning this particular compound cannot be provided at this time. Further computational and experimental research would be necessary to elucidate its potential interactions with biological macromolecules.

Applications and Role of 1 2,4 Dichlorophenyl Prop 2 En 1 Ol in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules and Scaffolds

The primary utility of 1-(2,4-dichlorophenyl)prop-2-en-1-ol in organic synthesis is as a precursor. Through oxidation of its secondary alcohol group, it can be readily converted to the corresponding α,β-unsaturated ketone, (E)-1-(2,4-dichlorophenyl)prop-2-en-1-one, a type of chalcone (B49325). This chalcone derivative is a widely used building block for a variety of molecular scaffolds.

The 2,4-dichlorophenyl moiety is a key structural feature in numerous pharmacologically active molecules, especially in azole-based antifungal agents. nih.govmdpi.com Derivatives originating from the 1-(2,4-dichlorophenyl)prop-2-en-1-one (B8743323) scaffold are instrumental in the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles. The synthesis of these compounds often involves the reaction of the chalcone precursor with various reagents to form the heterocyclic ring.

For instance, novel 1,2,4-triazole (B32235) derivatives with antifungal properties have been synthesized from precursors containing the 1-(2,4-dichlorophenyl)ethanone structure. researchgate.net Similarly, the core structure is integral to the synthesis of various imidazole, pyrazole, and oxadiazole derivatives. mdpi.comresearchgate.netnih.gov Thiosemicarbazide derivatives containing the 2,4-dichlorophenyl group are also noted as important intermediates for creating biologically active heterocyclic compounds. researchgate.net

The following table summarizes various heterocyclic systems synthesized from precursors containing the 1-(2,4-dichlorophenyl) moiety.

Heterocyclic SystemPrecursor TypeApplication/Significance
1,2,4-Triazoles Chalcone or ethanone (B97240) derivativesAntifungal agents researchgate.netrsc.org
Imidazoles Ethane or ethanol (B145695) derivativesAntifungal agents (Miconazole analogues) researchgate.net
1,2,4-Oxadiazoles Benzaldehyde derivativesAntifungal agents against plant pathogens mdpi.com
Pyrazoles Chalcone derivativesCannabinoid-1 receptor inverse agonists nih.gov
Thiophenes Chalcone derivativesSynthesis of complex heterocyclic systems nih.gov

While this compound and its derivatives are valuable synthetic intermediates, their specific application in the total synthesis of natural products is not extensively documented in the scientific literature. The field of natural product synthesis often focuses on replicating complex molecules found in nature, and the specific 2,4-dichlorophenyl substitution pattern is more common in synthetic pharmaceuticals than in naturally occurring compounds. nih.govengineering.org.cnpsu.edu

Development of Ligands and Catalysts from this compound Derivatives

The development of ligands and catalysts from derivatives of this compound is not a widely reported area of research. The chirality of the alcohol presents a potential foundation for the synthesis of chiral ligands, which are crucial in asymmetric catalysis. nih.gov However, specific examples detailing the conversion of this compound into effective ligands for metal-catalyzed reactions or as organocatalysts are not prominent in the available literature.

Potential in Polymer and Materials Chemistry as a Monomer or Modifying Agent

There is significant potential for this compound and its derivatives in the field of polymer and materials chemistry. The related chalcone structures, specifically 1-(2,4-dichlorophenyl)prop-2-en-1-one derivatives, have been synthesized and investigated for their non-linear optical (NLO) properties. nih.govnih.gov Materials with strong NLO responses are valuable in applications such as telecommunications and optical computing.

Furthermore, a chalcone derivative containing a hydroxyl group, 1-(2,4-dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, has been identified as a potential monomer for the synthesis of functionalized resins. researchgate.net This suggests that the core chalcone scaffold is suitable for polymerization. The subject compound, this compound, is an allylic alcohol. Allyl-functionalized compounds are well-known to act as monomers or co-monomers in various polymerization reactions, including radical polymerization, to produce polymers with specific functionalities. Therefore, this compound could serve as a monomer or a modifying agent to introduce the dichlorophenyl group into polymer chains, potentially imparting unique thermal, optical, or flame-retardant properties to the resulting material.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,4-Dichlorophenyl)prop-2-en-1-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally similar allylic alcohols. For example, a ketone (e.g., 2,4-dichloroacetophenone) reacts with an aldehyde under acidic or basic catalysis. Optimizing stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., ethanol or THF) improves yield. Purification via column chromatography or recrystallization ensures purity .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Substituent effects (e.g., electron-withdrawing Cl groups) may slow enol formation, necessitating prolonged reaction times .

Q. How can X-ray crystallography and computational modeling resolve the stereochemical configuration of this compound?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Hydrogen bonding patterns (e.g., O–H⋯O or C–H⋯Cl interactions) stabilize molecular packing, which can be analyzed via graph set theory . Pair with DFT calculations (e.g., Gaussian) to validate bond angles and torsional conformations .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Methodology : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cytotoxicity tests (e.g., MTT assay on cancer cell lines). Compare results to structurally similar compounds (e.g., 1-(2,4-Dimethylphenyl)prop-2-en-1-ol, which showed anti-inflammatory effects) . Use LC-MS to track metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data between in vitro and in vivo studies?

  • Methodology : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to identify bioavailability issues. Analyze metabolites via HPLC-MS; chlorinated phenyl groups may undergo oxidative dechlorination or glucuronidation, altering activity . Use species-specific metabolic models (e.g., rat vs. human hepatocytes) to reconcile discrepancies .

Q. What strategies are effective for enantioselective synthesis of this compound, given its chiral center?

  • Methodology : Employ asymmetric catalysis (e.g., Jacobsen’s epoxidation catalysts) or chiral auxiliaries (e.g., Evans oxazolidinones) during key bond-forming steps. Validate enantiomeric excess via chiral HPLC or polarimetry. Compare synthetic routes with those used for (1R,2S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol .

Q. What advanced spectroscopic techniques are critical for characterizing reactive intermediates during synthesis?

  • Methodology : Use 2D NMR (e.g., HSQC, NOESY) to track intermediates like enolates or epoxides. High-resolution mass spectrometry (HRMS) confirms molecular formulas of transient species. IR spectroscopy identifies carbonyl or hydroxyl group reactivity shifts .

Q. How do electronic effects of the 2,4-dichlorophenyl group influence reactivity in nucleophilic additions?

  • Methodology : Compare reaction rates with non-halogenated analogs (e.g., 1-phenylprop-2-en-1-ol) using kinetic studies. Chlorine’s electron-withdrawing nature increases electrophilicity at the α-carbon, favoring nucleophilic attack. DFT calculations (e.g., NBO analysis) quantify charge distribution .

Q. What computational approaches predict interactions with biological targets like enzymes or receptors?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to active sites (e.g., COX-2 or cytochrome P450). Molecular dynamics simulations assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies on key residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.